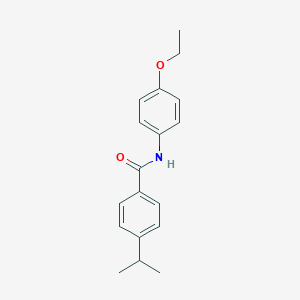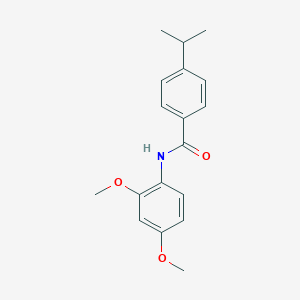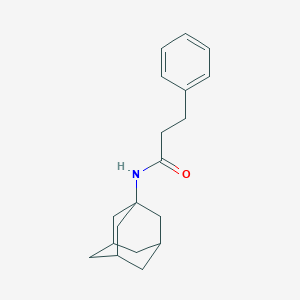
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
Wirkmechanismus
The mechanism of action of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is through its selective inhibition of sGC. sGC is an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting sGC, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide are mainly related to its effect on sGC. This compound has shown to improve pulmonary vascular resistance and cardiac output in patients with pulmonary hypertension. Additionally, it has also been studied for its potential use in treating erectile dysfunction by improving blood flow to the penis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity towards sGC. This compound is a selective inhibitor of sGC, which reduces the risk of off-target effects. However, the limitations of using BAY 73-6691 include its low solubility and potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide. One of the significant areas of research is in the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential applications of this compound in treating other cardiovascular diseases and disorders. Furthermore, the potential use of BAY 73-6691 in combination with other drugs for improved efficacy and reduced toxicity should also be investigated.
Synthesemethoden
The synthesis of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography. The yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide has potential applications in various scientific research fields. One of the significant areas of research is in the treatment of cardiovascular diseases. This compound has shown promising results in treating pulmonary hypertension, heart failure, and other cardiovascular diseases. Additionally, it has also been studied for its potential use in treating erectile dysfunction.
Eigenschaften
Produktname |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-22-12-13-24-18-7-5-6-15(14-18)19(21)20-16-8-10-17(11-9-16)23-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
RTPCXGKZUZSHEC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
Kanonische SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)